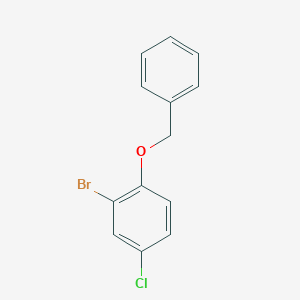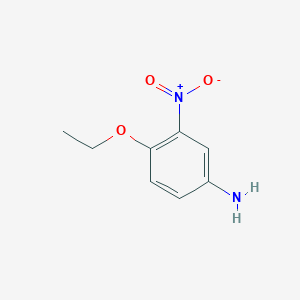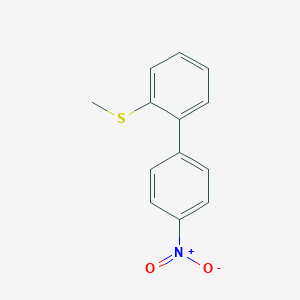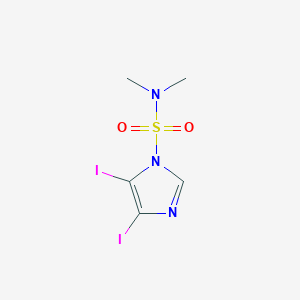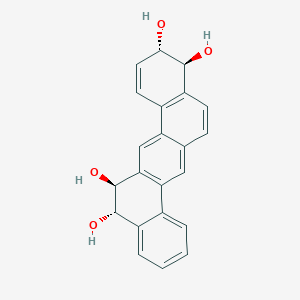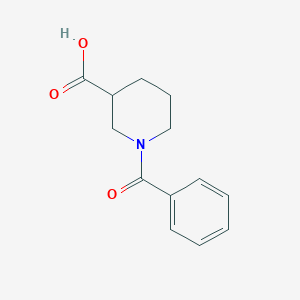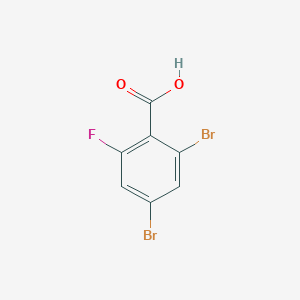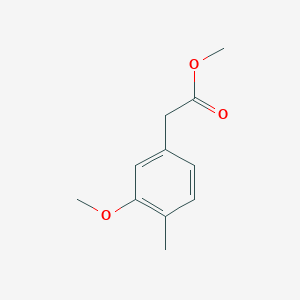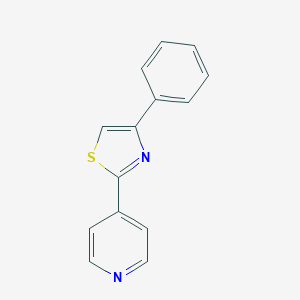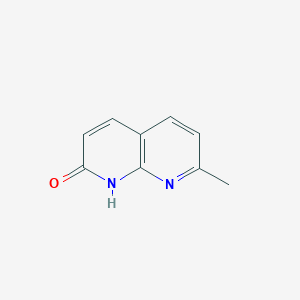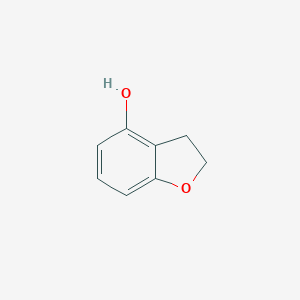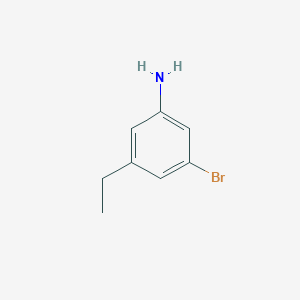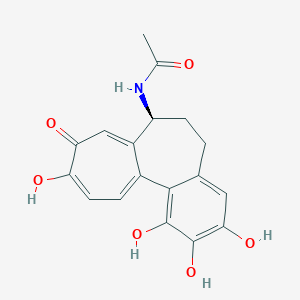
1,2,3-Demethylcolchiceine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Demethylcolchiceine is a natural alkaloid compound that is obtained from the autumn crocus plant. It belongs to the family of colchicine alkaloids and has been known for its medicinal properties for centuries. The compound has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 1,2,3-Demethylcolchiceine is not fully understood. However, it is believed to work by inhibiting the polymerization of microtubules, which are important components of the cytoskeleton. This leads to the disruption of various cellular processes, including cell division, motility, and signaling.
Effets Biochimiques Et Physiologiques
1,2,3-Demethylcolchiceine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi. The compound has also been found to have neuroprotective effects and has been studied for its potential applications in treating neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1,2,3-Demethylcolchiceine has several advantages for lab experiments. It is a natural compound that is readily available and easy to synthesize. It has been extensively studied and has a well-established mechanism of action. However, the compound also has some limitations. It is highly toxic and can cause severe side effects. It also has low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 1,2,3-Demethylcolchiceine. One area of research is the development of new treatments for cancer and other diseases. The compound has shown promising results in preclinical studies, and further research is needed to determine its potential in clinical settings. Another area of research is the study of the compound's neuroprotective effects. The compound has shown potential for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is a need for further research to understand the mechanism of action of 1,2,3-Demethylcolchiceine and its potential applications in various fields of scientific research.
Conclusion:
1,2,3-Demethylcolchiceine is a natural alkaloid compound that has been extensively studied for its potential applications in scientific research. The compound has anti-inflammatory, anti-cancer, and anti-microbial properties and has been used in various research studies to understand the mechanism of action of various diseases and to develop new treatments. While the compound has several advantages for lab experiments, it also has some limitations. Further research is needed to determine the full potential of 1,2,3-Demethylcolchiceine in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 1,2,3-Demethylcolchiceine involves the extraction of the compound from the autumn crocus plant. The plant is harvested, dried, and ground to a fine powder. The powder is then extracted using a solvent such as ethanol or methanol. The extract is purified using chromatography techniques to obtain pure 1,2,3-Demethylcolchiceine.
Applications De Recherche Scientifique
1,2,3-Demethylcolchiceine has been extensively studied for its potential applications in scientific research. The compound has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has been used in various research studies to understand the mechanism of action of various diseases and to develop new treatments.
Propriétés
Numéro CAS |
134568-30-2 |
|---|---|
Nom du produit |
1,2,3-Demethylcolchiceine |
Formule moléculaire |
C18H17NO6 |
Poids moléculaire |
343.3 g/mol |
Nom IUPAC |
N-[(7S)-1,2,3,10-tetrahydroxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
InChI |
InChI=1S/C18H17NO6/c1-8(20)19-12-4-2-9-6-15(23)17(24)18(25)16(9)10-3-5-13(21)14(22)7-11(10)12/h3,5-7,12,23-25H,2,4H2,1H3,(H,19,20)(H,21,22)/t12-/m0/s1 |
Clé InChI |
AQAJIZGCFLTZFB-LBPRGKRZSA-N |
SMILES isomérique |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)O)O)O |
SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)O)O)O |
SMILES canonique |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)O)O)O |
Autres numéros CAS |
134568-30-2 |
Synonymes |
AcetaMide, N-(5,6,7,9-tetrahydro-1,2,3,10-tetrahydroxy-9-oxobenzo[a]heptalen-7-yl)-, (S)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



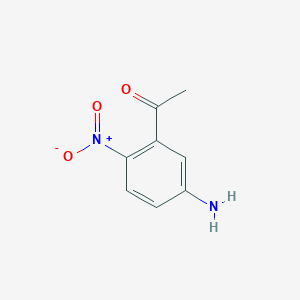
![1,3,8-Triazaspiro[4.5]decan-4-one, 1-(4-methylphenyl)-](/img/structure/B179129.png)
